6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide
CAS No.: 860205-71-6
Cat. No.: VC4758830
Molecular Formula: C16H10Cl2N2O2
Molecular Weight: 333.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860205-71-6 |
|---|---|
| Molecular Formula | C16H10Cl2N2O2 |
| Molecular Weight | 333.17 |
| IUPAC Name | 6-chloro-N-(4-chlorophenyl)-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C16H10Cl2N2O2/c17-9-1-4-11(5-2-9)20-16(22)13-8-19-14-6-3-10(18)7-12(14)15(13)21/h1-8H,(H,19,21)(H,20,22) |
| Standard InChI Key | IGGWSNMZNAXZIJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline backbone substituted with:
-
Chloro group at position 6
-
Hydroxy group at position 4
-
N-(4-chlorophenyl) carboxamide at position 3
Its molecular formula is C₁₆H₁₀Cl₂N₂O₂, with a molecular weight of 333.17 g/mol. Key structural attributes include:
-
Planar quinoline ring: Facilitates π-π stacking interactions with biological targets .
-
Electron-withdrawing chloro groups: Enhance stability and modulate electronic properties.
-
Hydroxy and carboxamide moieties: Enable hydrogen bonding and solubility modulation .
Spectral and Computational Data
-
¹H-NMR (DMSO-d₆): Peaks at δ 11.10 (s, 1H, NH), 8.34–8.31 (m, quinoline-H), and 7.45 (d, J = 8.0 Hz, chlorophenyl-H) .
-
InChIKey: IGGWSNMZNAXZIJ-UHFFFAOYSA-N.
-
Solubility: Limited aqueous solubility due to high lipophilicity (clogP ≈ 4.3) .
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves Gould-Jacobs cyclization (Figure 1) :
-
Condensation: Substituted aniline reacts with diethyl ethoxymethylenemalonate to form diethyl 2-((phenylamino)methylene)malonate.
-
Cyclization: Thermal cyclization in diphenyl ether yields 4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Hydrolysis and functionalization:
Yield: >95% purity achieved via recrystallization from DMF/water .
Process Challenges
-
Byproduct formation: Competing reactions at the quinoline 3-position require strict temperature control (5–10°C) .
-
Scale-up limitations: Diphenyl ether solvent poses flammability risks in industrial settings .
Biological Activity and Mechanisms
Antiproliferative Effects
The compound demonstrates potent activity against gastric cancer cells (IC₅₀ = 0.8 μM) :
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. MRC-5) |
|---|---|---|
| AGS (gastric) | 0.8 | >125 |
| MCF-7 (breast) | 5.2 | 19 |
| HepG2 (liver) | 7.1 | 14 |
Mechanism: Inhibition of VEGFR-2 (Kd = 12 nM) via:
Structure-Activity Relationships (SAR)
Comparative analysis with analogs reveals critical substituent effects:
| Compound | R₁ | R₂ | VEGFR-2 IC₅₀ |
|---|---|---|---|
| 6-Chloro-N-(4-Cl-Ph)-4-OH | Cl | 4-Cl-Ph | 12 nM |
| 6-Fluoro analog | F | 4-Cl-Ph | 38 nM |
| 7-Chloro analog | Cl (C7) | 4-Cl-Ph | 210 nM |
| N-(3-pyridyl) derivative | Cl | 3-pyridyl | 89 nM |
Key SAR insights:
-
C6 chloro maximizes target engagement via hydrophobic interactions.
-
4-Chlorophenyl enhances metabolic stability vs. alkyl substituents .
Pharmacokinetic and ADME Profiling
In Vitro Parameters
| Parameter | Value |
|---|---|
| Hepatic microsomal Clᵢ | 8 mL/min/g |
| Plasma protein binding | 92% |
| Caco-2 permeability | 12 × 10⁻⁶ cm/s |
In Vivo Performance (Rat)
Therapeutic Applications
Oncology
Patent Landscape and Clinical Prospects
Key Patents
Development Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume